molecular formula C8H10F9NO4S B13820647 C8H10F9NO4S

C8H10F9NO4S

Cat. No.: B13820647
M. Wt: 387.22 g/mol
InChI Key: JEKZMCMBPAIVEN-UHFFFAOYSA-N
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Description

. This compound is a fluorinated organic molecule characterized by its high thermal and chemical stability. It is typically a colorless to pale yellow solid with low solubility in water but can dissolve in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide generally involves the selective fluorination, hydroxylation, and sulfonation of appropriate starting materials . The reaction conditions often include the use of catalysts to facilitate these transformations. For instance, the fluorination step may require the use of fluorinating agents under controlled temperatures to ensure selective incorporation of fluorine atoms .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfonic acids, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide exerts its effects involves its interaction with molecular targets through its fluorinated and hydroxyl functional groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10F9NO4S

Molecular Weight

387.22 g/mol

IUPAC Name

morpholine;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid

InChI

InChI=1S/C4HF9O3S.C4H9NO/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;1-3-6-4-2-5-1/h(H,14,15,16);5H,1-4H2

InChI Key

JEKZMCMBPAIVEN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

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